2,5-Dichloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzenesulfonamide, also known as Y3 [], is a synthetic compound primarily investigated for its role as a mitochondrial uncoupler in epithelial ovarian cancer research []. Mitochondrial uncouplers disrupt the proton gradient across the mitochondrial membrane, interfering with the production of ATP, the cell's primary energy source []. This disruption can lead to a cascade of cellular responses, including activation of stress pathways and potential cell death [].
2,5-Dichloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzenesulfonamide (Y3) acts as a mitochondrial uncoupler []. It disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation []. This uncoupling leads to decreased ATP production and activates AMP-activated protein kinase (AMPK) []. AMPK activation, in turn, triggers endoplasmic reticulum (ER) stress, leading to the activation of ER stress sensors and ultimately inducing growth inhibition and apoptosis in ovarian cancer cells [].
2,5-Dichloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzenesulfonamide (Y3) has been investigated for its potential antineoplastic activity in epithelial ovarian cancer models []. The study demonstrated its effectiveness in suppressing tumor progression in three mouse models of EOC []. The compound was well tolerated in vivo []. Notably, Y3 induced immunogenic cell death of cancer cells, which involved the release of damage-associated molecular patterns and the activation of antitumor adaptive immune responses []. This suggests a potential role for Y3 in developing novel anticancer therapies to delay tumor progression and potentially prevent relapse in patients with ovarian cancer [].
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2